molecular formula C17H21BO2 B1312610 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane CAS No. 475250-57-8

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane

Cat. No. B1312610
CAS RN: 475250-57-8
M. Wt: 268.2 g/mol
InChI Key: VYMBZQMGIGIALJ-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane” is a boronic acid pinacol ester derivative . It has a molecular formula of C17H21BO2 and a molecular weight of 268.16 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat .


Synthesis Analysis

The compound can be obtained by a two-step substitution reaction . In one study, a similar compound was produced by substituting a hydrogen of an intermediate compound with deuterium . The reaction involved the use of Pd(PPh3)4 and K2CO3, and was carried out in a mixed solution .


Molecular Structure Analysis

The molecular structure of the compound is confirmed by various analytical methods such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in organic synthesis reactions . It has been used in carbon-carbon coupling and carbon heterocoupling reactions . In one reaction, the compound was used along with Pd(PPh3)4 and K2CO3 .


Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 268.16 . It is sensitive to moisture and heat . It is soluble in toluene .

Scientific Research Applications

Organic Synthesis Reactions

In organic synthesis reactions, boronic acid pinacol ester compounds like 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane are significant reaction intermediates. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Biological Activity and Pharmacological Effects

Due to their unique structure, these compounds have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Suzuki Reaction

Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .

Fluorine-containing Drugs

Fluorine-containing compounds are also widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .

Amide Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .

Drug Carriers

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Drug Delivery

The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .

Controlled Drug Release

The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .

Safety and Hazards

The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to moisture and heat . More specific safety and hazard information is not available in the sources.

Mechanism of Action

Target of Action

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane is an organic intermediate with borate and sulfonamide groups . It is a type of organoboron compound, which are important intermediates in organic synthesis .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Biochemical Pathways

The compound plays a significant role in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used as an enzyme inhibitor or specific ligand drug in the research of drug application .

Pharmacokinetics

Like other organoboron compounds, it is expected to have good biocompatibility .

Result of Action

In the research of anticancer drugs, it has been found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO2/c1-16(2)17(3,4)20-18(19-16)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBZQMGIGIALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460268
Record name 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane

CAS RN

475250-57-8
Record name 4,4,5,5-tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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